molecular formula C8H9ClN4 B1419905 1-(4-Cyanophenyl)guanidine hydrochloride CAS No. 373690-68-7

1-(4-Cyanophenyl)guanidine hydrochloride

Cat. No. B1419905
M. Wt: 196.64 g/mol
InChI Key: FNUYXKASQONDCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

CPG can be synthesized through the reaction of 4-cyanobenzoic acid with dimethylamine and an isobutylguanidine derivative. The obtained crude product is then purified through various methods such as recrystallization and column chromatography.


Molecular Structure Analysis

CPG has a chemical formula of C11H16ClN3 and a molecular weight of 229.7 g/mol. Its InChI code is InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;/h1-4H, (H4,10,11,12);1H .


Physical And Chemical Properties Analysis

CPG has a white to off-white crystalline appearance, a melting point of 234-238°C, and a boiling point of 477.7°. At room temperature, CPG is soluble in methanol, ethanol, and water.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

  • Rilpivirine Intermediate Synthesis : 1-(4-Cyanophenyl)guanidine hydrochloride is used in the synthesis of Rilpivirine intermediate, a key component in pharmaceutical production. The method developed for this synthesis is noted for its cost-effectiveness and potential for large-scale production (Chapala et al., 2021).

Chemical Reactions and Synthesis

  • Synthesis of 1,4-Dihydropyridines : Guanidine hydrochloride, a related compound, is used in the synthesis of 1,4-dihydropyridines, a chemical process that involves the assembly of multiple components (Cahyana et al., 2020).
  • Pyrimidine Synthesis : It has been employed in the synthesis of pyrimidine compounds, which are important in various pharmaceutical applications (Mallik et al., 2018).

Biochemical Research

  • Protein Folding Studies : Studies have shown that guanidine hydrochloride can induce folding in proteins, offering insights into protein structure and behavior (Hagihara et al., 1993).
  • DNA and RNA Isolation : Guanidine hydrochloride is frequently used for isolating RNA and DNA from various sources, making it an important reagent in molecular biology (Pramanick et al., 1976).

Safety And Hazards

CPG is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-cyanophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,(H4,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUYXKASQONDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670456
Record name N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanophenyl)guanidine hydrochloride

CAS RN

373690-68-7
Record name N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VL Chapala, K Paidikondala, NK Katari… - Polycyclic Aromatic …, 2022 - Taylor & Francis
An efficient protocol is developed for the synthesis of Rilpivirine intermediate 4-[(4-chloro-2-pyrimidinyl) amino]benzonitrile hydrochloride via a simple two-step approach. Initially 1-(4-…
Number of citations: 3 www.tandfonline.com

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